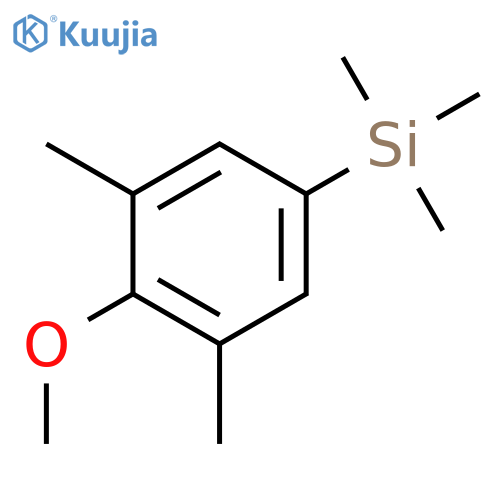

Cas no 845823-17-8 (Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl-)

Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- 化学的及び物理的性質

名前と識別子

-

- Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl-

- 4-(TRIMETHYLSILYL)-2,6-DIMETHYLANISOLE

- 1-(TRIMETHYLSILYL)-3,5-DIMETHYL-4-METHOXYBENZENE

- MFCD06201816

- (4-methoxy-3,5-dimethylphenyl)-trimethylsilane

- (4-methoxy-3,5-dimethylphenyl)trimethylsilane

- 4-(Trimethylsilyl)-2,6-dimethylanisole

- SY329654

- 2,6-Dimethyl-4-(trimethylsilyl)anisole

- 845823-17-8

-

- MDL: MFCD06201816

- インチ: InChI=1S/C12H20OSi/c1-9-7-11(14(4,5)6)8-10(2)12(9)13-3/h7-8H,1-6H3

- InChIKey: ZYTZGESMAZLOTC-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC(=C1)[Si](C)(C)C)C)OC

計算された属性

- せいみつぶんしりょう: 208.128341792Da

- どういたいしつりょう: 208.128341792Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB167223-5 g |

1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene; 96% |

845823-17-8 | 5 g |

€1,373.40 | 2023-07-20 | ||

| Fluorochem | 023177-1g |

1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene |

845823-17-8 | 96% | 1g |

£394.00 | 2022-03-01 | |

| abcr | AB167223-1 g |

1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene; 96% |

845823-17-8 | 1 g |

€594.40 | 2023-07-20 | ||

| abcr | AB167223-5g |

1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene; 96% |

845823-17-8 | 5g |

€1373.40 | 2023-09-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1809796-1g |

1-(Trimethylsilyl)-3,5-Dimethyl-4-methoxybenzene |

845823-17-8 | ≥95% | 1g |

¥16257.00 | 2024-07-28 | |

| Fluorochem | 023177-5g |

1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene |

845823-17-8 | 96% | 5g |

£981.00 | 2022-03-01 | |

| abcr | AB167223-1g |

1-(Trimethylsilyl)-3,5-dimethyl-4-methoxybenzene, 96%; . |

845823-17-8 | 96% | 1g |

€1621.70 | 2025-02-16 |

Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- 関連文献

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl-に関する追加情報

Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- (CAS No. 845823-17-8): An Overview and Recent Developments

Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- (CAS No. 845823-17-8) is a specialized organosilicon compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and catalysis. This compound is characterized by its trimethylsilane group attached to a 4-methoxy-3,5-dimethylphenyl moiety, which imparts distinct reactivity and stability profiles.

The 4-methoxy-3,5-dimethylphenyl substituent is a key feature of this silane compound. The presence of the methoxy group and the two methyl groups on the phenyl ring enhances the compound's solubility and reactivity, making it an attractive candidate for a wide range of chemical reactions. The trimethylsilane group, on the other hand, provides additional stability and reactivity control, which is crucial for many synthetic processes.

Recent research has focused on the use of Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- in the development of novel materials and coatings. One notable application is in the synthesis of silica-based nanoparticles. These nanoparticles have shown promise in drug delivery systems due to their ability to encapsulate and release therapeutic agents in a controlled manner. The trimethylsilane group on the silane compound facilitates the formation of stable silica shells, while the 4-methoxy-3,5-dimethylphenyl moiety enhances the biocompatibility and targeting capabilities of these nanoparticles.

In the field of pharmaceuticals, Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- has been explored as a potential drug delivery vehicle. Its unique chemical structure allows it to form stable complexes with various therapeutic agents, such as antibiotics, anti-cancer drugs, and anti-inflammatory compounds. These complexes can then be delivered to specific sites in the body with improved efficacy and reduced side effects. Recent studies have demonstrated that this silane compound can significantly enhance the bioavailability and therapeutic index of several drugs.

Catalysis is another area where Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- has shown promise. The compound's ability to form stable complexes with metal ions makes it an effective ligand for various catalytic reactions. For example, it has been used as a ligand in Pd-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules. The presence of the 4-methoxy-3,5-dimethylphenyl substituent enhances the electron density around the metal center, leading to improved catalytic activity and selectivity.

In addition to its applications in materials science and pharmaceuticals, Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- has also been investigated for its potential use in environmental remediation. The compound's ability to form stable complexes with heavy metals makes it a promising candidate for removing toxic metals from contaminated water sources. Recent studies have shown that this silane compound can effectively sequester metals such as lead, cadmium, and mercury, making it a valuable tool for environmental cleanup efforts.

The synthesis of Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- typically involves several steps. One common approach is to start with (4-methoxy-3,5-dimethylphenyl)magnesium bromide, which is then reacted with trimethylchlorosilane to form the desired product. This method yields high purity compounds with excellent yields. Alternative synthetic routes have also been explored to improve efficiency and reduce costs.

The safety profile of Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- is an important consideration for its practical applications. While it is generally considered safe for use in laboratory settings when proper handling protocols are followed, it is important to note that like many organosilicon compounds, it can be sensitive to moisture and air exposure. Therefore, storage and handling should be conducted under inert conditions to maintain its stability and reactivity.

In conclusion, Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl- (CAS No. 845823-17-8) is a versatile organosilicon compound with a wide range of applications in materials science, pharmaceuticals, catalysis, and environmental remediation. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new applications continue to emerge, this silane compound is likely to play an increasingly important role in various scientific and industrial fields.

845823-17-8 (Silane, (4-methoxy-3,5-dimethylphenyl)trimethyl-) 関連製品

- 1568401-62-6(3-(1S)-1-aminoethyl-1lambda6-thiolane-1,1-dione)

- 1781538-44-0(2,2-difluoro-5-methylhexan-1-amine)

- 2138085-28-4(4-(iodomethyl)-4-(5-methylhexyl)oxyoxane)

- 2171266-77-4((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)

- 1423308-47-7([(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate)

- 1220039-97-3(4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride)

- 38869-19-1(Lithium;pentanoate)

- 1216545-76-4((2-Isopropoxyphenyl)methanamine hydrochloride)

- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)

- 2764010-42-4(1-(oxan-4-yl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid)